Ethyl 2-bromobenzoate
Overview
Description
Ethyl 2-bromobenzoate is a chemical compound that is part of the broader class of bromobenzoates. These compounds are characterized by a bromine atom attached to a benzene ring that is further modified with various substituents. Although the provided papers do not directly discuss ethyl 2-bromobenzoate, they do provide insights into the chemistry of related brominated aromatic compounds and their potential for further chemical transformations.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be quite versatile. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, indicating that bromine can be introduced into aromatic systems through cyclization reactions . Similarly, the synthesis of dibenzopentalenes from 2-bromo-1-ethynylbenzenes using nickel(0) complexes suggests that brominated aromatics can serve as precursors in the construction of more complex polycyclic aromatic structures .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be quite complex. For example, the nickel(II) complex intermediate in the synthesis of dibenzopentalenes was confirmed by X-ray crystallographic analysis, which is a powerful tool for determining the three-dimensional arrangement of atoms within a molecule . The crystal structure of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate was also elucidated, revealing aromatic π–π interactions and C—H⋯π interactions that stabilize the crystal structure .
Chemical Reactions Analysis
Brominated aromatics are known to undergo various chemical reactions. The palladium-catalyzed cross-coupling reaction is one such transformation that can be applied to the products of bromocyclization, allowing for further elaboration of the molecular structure . The aza-alkylation/intramolecular Michael cascade reaction is another example of a chemical transformation involving brominated compounds, as seen in the synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of the bromine atom and other substituents. For instance, the electronic properties of dibenzopentalenes synthesized from brominated precursors are consistent with theoretical calculations, and their redox properties were explored through cyclic voltammetry . The crystal structure of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, with its non-classical hydrogen bonds and disordered ethyl group, provides insight into the solid-state properties of such compounds .
Scientific Research Applications
Synthesis Applications
Ethyl 2-bromobenzoate is a versatile chemical used in organic synthesis. It's used as a building block in the synthesis of various complex molecules. For instance, it's utilized in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline derivatives, which are of interest due to their potential biological activities (Pokhodylo & Obushak, 2019). Ethyl 2-bromobenzoate also plays a role in P-C coupling reactions, leading to the formation of phosphinoylbenzoic acids and their corresponding ethyl esters (Jablonkai & Keglevich, 2015). Moreover, it's used in the Ullman diaryl ether synthesis combined with protection strategies for the hydroxyl groups in the synthesis of ethyl 3-(hydroxyphenoxy)benzyl butylphosphonates, potential antigen 85C inhibitors (Frlan, Gobec, & Kikelj, 2007).
Advanced Materials and Catalysis
Ethyl 2-bromobenzoate's derivatives are useful in material science and catalysis. Its structural units are incorporated into advanced materials. For instance, 2-(2-Bromophenyl)ethyl groups are utilized as building blocks in radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles (Allin et al., 2005). Additionally, modified versions of ethyl 2-bromobenzoate serve as intermediates for synthesizing a wide array of trifluoromethyl heterocycles, showcasing its versatility in synthetic chemistry (Honey et al., 2012).
Organic Chemistry Research
Ethyl 2-bromobenzoate is pivotal in organic chemistry research. It's involved in the synthesis of various organic compounds, such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, highlighting its application in creating novel organic compounds with potential bioactive properties (Nassiri & Milani, 2020). It also plays a role in exploring biaryl carboxylic acids as proton shuttles for the selective functionalization of indole C-H bonds, indicating its use in fine-tuning organic synthesis methodologies (Pi et al., 2018).
Safety And Hazards
Ethyl 2-bromobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
properties
IUPAC Name |
ethyl 2-bromobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHHBTVQFPVSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209751 | |
Record name | Ethyl 2-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromobenzoate | |
CAS RN |
6091-64-1 | |
Record name | Ethyl 2-bromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6091-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-bromobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6091-64-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-bromobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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